molecular formula C9H10N2O5 B3059964 1,8-dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid hydrate CAS No. 1559059-89-0

1,8-dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid hydrate

Cat. No.: B3059964
CAS No.: 1559059-89-0
M. Wt: 226.19
InChI Key: LMXLTECJZQSYAH-UHFFFAOYSA-N
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Description

1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid hydrate is a heterocyclic compound featuring a fused pyrido-pyrazine core with a carboxylic acid group at position 6 and a hydrate form. Its molecular formula is C₉H₈N₂O₄·xH₂O, with a molecular weight of 208.18 g/mol (anhydrous) and a CAS registry number of 5368-42-3 . The compound is utilized as a building block in organic synthesis, particularly in pharmaceutical research, due to its structural similarity to integrase inhibitors like Dolutegravir and Bictegravir . Its hydrate form enhances solubility, making it advantageous for crystallization and formulation processes .

Properties

IUPAC Name

1,8-dioxo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4.H2O/c12-5-3-6-8(13)10-1-2-11(6)7(4-5)9(14)15;/h3-4H,1-2H2,(H,10,13)(H,14,15);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXLTECJZQSYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=O)C=C2C(=O)O)C(=O)N1.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1559059-89-0
Record name 2H-Pyrido[1,2-a]pyrazine-6-carboxylic acid, 1,3,4,8-tetrahydro-1,8-dioxo-, hydrate (1:1)
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Record name 1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid hydrate
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Preparation Methods

The synthesis of 1,8-dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid hydrate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid hydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid hydrate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1,8-dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid hydrate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to desired outcomes .

Comparison with Similar Compounds

N-Benzyl-9-hydroxy-1,8-dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-7-carboxamide Derivatives

  • Examples : Dolutegravir (38), Bictegravir (39), Cabotegravir (40) .
  • Key Differences :
    • Substituents : These drugs feature a carboxamide group at position 7 (vs. carboxylic acid at position 6 in the target compound) and a benzyl group substituted with fluorine atoms (e.g., 3,4-difluorobenzyl in Bictegravir).
    • Biological Activity : The carboxamide group chelates Mg²⁺ ions in HIV integrase, enabling inhibition of viral DNA integration. The carboxylic acid in the target compound may exhibit weaker metal-binding affinity .
    • Pharmacokinetics : Cabotegravir’s long-acting injectable formulation contrasts with the target compound’s likely oral bioavailability due to its hydrate-enhanced solubility .

2-(3,4-Dichlorobenzyl)-9-hydroxy Derivatives

  • Example : 2-(3,4-Dichlorobenzyl)-9-hydroxy-1,8-dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid (CAS: N/A) .
  • Key Differences :
    • Substituents : A dichlorobenzyl group at position 2 enhances lipophilicity compared to the unsubstituted parent compound.
    • Synthesis : Prepared via deprotection of a benzyloxy intermediate using trifluoroacetic acid, followed by crystallization .

Pyrido-Pyrazine Carboxylic Acid Derivatives with Varied Cores

  • Examples :
    • 1-Oxo-3-(4-trifluoromethylphenyl)-1,2-dihydro-pyrrolo[1,2-a]pyrazine-6-carboxamidine (CAS: N/A) .
    • Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hydrate (CAS: 1883347-31-6) .
  • Key Differences :
    • Core Structure : Pyrrolo-pyrazine or imidazo-pyrazine cores (vs. pyrido-pyrazine) alter electronic properties and ring strain.
    • Functional Groups : Trifluoromethylphenyl groups enhance metabolic stability, while ester groups (e.g., ethyl carboxylate) modify solubility .

Physicochemical and Pharmacological Comparison

Property Target Compound Dolutegravir 2-(3,4-Dichlorobenzyl) Derivative Imidazo-Pyrazine Ester
Molecular Formula C₉H₈N₂O₄·xH₂O C₂₀H₁₉F₂N₃O₅ C₁₆H₁₁Cl₂N₂O₄ C₈H₁₀N₂O₂·HCl·H₂O
Molecular Weight 208.18 (anhydrous) 419.38 380.18 248.67
Key Functional Groups Carboxylic acid (C6), hydrate Carboxamide (C7), benzyl-F₂ Carboxylic acid (C6), dichlorobenzyl Ester (C2), imidazo-pyrazine core
Solubility High (hydrate form) Moderate (lipophilic substituents) Low (chlorinated benzyl) Moderate (ester, hydrochloride)
Biological Target Potential integrase inhibition HIV integrase Undisclosed (structural analog) Undisclosed (building block)
Synthetic Route Crystallization from MeOH/EtOAc Multi-step alkylation/cyclization TFA deprotection Esterification/hydrochloride salt

Key Research Findings

HIV Integrase Inhibition : The pyrido-pyrazine scaffold is critical for binding to Mg²⁺ in HIV integrase. Carboxamide derivatives (e.g., Dolutegravir) show superior activity (IC₅₀ < 2 nM) compared to carboxylic acid analogs due to optimized chelation .

Impact of Substituents :

  • Electron-Withdrawing Groups : Chlorine or fluorine at the benzyl position (e.g., 3,4-dichlorobenzyl) increases enzymatic stability but reduces aqueous solubility .
  • Hydrate Formation : The hydrate form of the target compound improves crystallinity and dissolution rates, critical for formulation .

Resistance Profiles : Derivatives with bulkier substituents (e.g., Bictegravir’s bicyclic ring) retain activity against Q148K integrase mutants, whereas simpler analogs may exhibit reduced potency .

Biological Activity

1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid hydrate is a heterocyclic compound with significant potential in medicinal chemistry. Its structural features suggest various biological activities, particularly in the context of antiviral and anticancer properties. This article aims to explore the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8N2O4C_9H_8N_2O_4. The compound features a pyridine ring fused with a pyrazine structure, contributing to its unique reactivity and biological interactions.

Antiviral Activity

Recent studies have highlighted the compound's efficacy as an HIV integrase inhibitor . A patent (CN113710675A) describes its role in inhibiting viral activity by targeting the integrase enzyme, crucial for the viral replication cycle. This suggests that derivatives of this compound could serve as potential therapeutic agents against HIV infection .

Anticancer Activity

Research has indicated that compounds structurally related to 1,8-dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine exhibit significant anticancer properties. For instance, similar pyrazolo[3,4-b]pyridines have shown promising results against various human tumor cell lines such as HeLa and HCT116. These compounds demonstrated potent inhibition of cellular proliferation with IC50 values indicating strong cytotoxic effects .

Case Study 1: HIV Integrase Inhibition

In a study focused on the synthesis of fused heterocycles including 1,8-dioxo derivatives, researchers reported that certain compounds exhibited high selectivity and potency against HIV integrase. The study emphasized structure-activity relationships (SAR) that could guide further optimization for enhanced antiviral activity .

Case Study 2: Antitumor Activity

Another investigation explored the anticancer potential of related compounds in a series of in vitro assays. The results showed that these compounds could inhibit cell growth effectively in multiple cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
HIV Integrase InhibitionInhibits viral replication via integrase
Anticancer ActivityInduces apoptosis and cell cycle arrest
CytotoxicityIC50 values indicating strong inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,8-dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid hydrate, and how can reaction conditions be optimized?

  • Methodological Answer : A one-pot, two-step synthesis is commonly employed, involving cyclocondensation followed by functionalization. For example, and describe analogous protocols using diethyl dicarboxylate intermediates under reflux with acetic acid. Optimize temperature (e.g., 80–100°C) and stoichiometry of reactants (e.g., 1:1.2 molar ratio of amine to carbonyl precursor) to enhance yield. Monitor reaction progress via TLC or HPLC .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine 1H^1H NMR and 13C^{13}C NMR to assign proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl carbons at δ 165–175 ppm). IR spectroscopy (e.g., C=O stretches at 1680–1720 cm1^{-1}) and HRMS (mass accuracy < 2 ppm) further confirm functional groups and molecular weight. Cross-reference with synthetic intermediates in and for spectral validation .

Q. What solvent systems are suitable for solubility testing and crystallization of this compound?

  • Methodological Answer : Test polar aprotic solvents (e.g., DMSO, DMF) for initial solubility screening. For crystallization, use ethanol/water mixtures (e.g., 70:30 v/v) under slow evaporation, as suggested by crystallographic data in . Adjust pH to 6.5–7.0 using ammonium acetate buffer to stabilize the hydrate form .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or hydrate configuration?

  • Methodological Answer : Collect single-crystal X-ray diffraction data using orthorhombic space groups (e.g., P21_121_121_1) with Cu-Kα radiation (λ = 1.54178 Å). Refine hydrogen-bonding networks to confirm hydrate stability, as demonstrated in for analogous pyrido-pyrazine derivatives. Resolve thermal displacement parameters (Ueq_{eq}) to distinguish between positional disorder and dynamic hydration .

Q. What strategies are effective for impurity profiling during synthesis, and how can contradictory analytical data be resolved?

  • Methodological Answer : Employ HPLC with a C18 column (3.5 µm, 150 mm × 4.6 mm) and gradient elution (0.1% TFA in acetonitrile/water) to separate impurities. Compare retention times with EP-grade reference standards (e.g., ). For conflicting MS/MS data, use high-resolution ion mobility spectrometry to differentiate isobaric impurities. Validate via spiking experiments with synthesized impurity analogs .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Simulate transition states for hydrolysis or ring-opening reactions using solvent continuum models (e.g., PCM for water). Validate predictions with kinetic studies (e.g., kobsk_{obs} measurements under varying pH) .

Q. What experimental designs are optimal for studying the compound’s stability under accelerated degradation conditions?

  • Methodological Answer : Use a factorial design (temperature: 40–60°C; humidity: 75% RH; pH: 3–9) to model degradation pathways. Analyze samples via UPLC-PDA-ELSD for byproduct identification. Apply Arrhenius kinetics to extrapolate shelf-life, ensuring alignment with ICH Q1A guidelines. Cross-validate with mass balance studies (>98% recovery) .

Methodological Notes

  • Data Contradiction Analysis : When NMR and HRMS data conflict (e.g., unexpected molecular ion peaks), re-examine sample purity via preparative HPLC and re-acquire spectra under standardized conditions ().
  • Theoretical Framework Integration : Link mechanistic studies to existing theories (e.g., Curtin-Hammett principle for kinetic control in synthesis) per and .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,8-dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid hydrate
Reactant of Route 2
1,8-dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid hydrate

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